molecular formula C10H16N2 B1598310 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine CAS No. 892592-08-4

2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine

Cat. No. B1598310
M. Wt: 164.25 g/mol
InChI Key: CBSNWEWHYJBTFH-UHFFFAOYSA-N
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Description

“2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine” is a chemical compound with the molecular formula C10H16N2 . It has a molecular weight of 164.25 g/mol . The compound is also known by other names such as “2-METHYL-N-(2-PYRIDINYLMETHYL)-2-PROPANAMINE” and "tert-butyl (pyridin-2-ylmethyl)amine" .


Molecular Structure Analysis

The InChI code for this compound is “InChI=1S/C10H16N2/c1-10(2,3)12-8-9-6-4-5-7-11-9/h4-7,12H,8H2,1-3H3” and the InChIKey is "SZUFARVXWKYOMG-UHFFFAOYSA-N" . The Canonical SMILES string for this compound is "CC©©NCC1=CC=CC=N1" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.25 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are 164.131348519 g/mol . The Topological Polar Surface Area of the compound is 24.9 Ų . The compound has a Heavy Atom Count of 12 .

Scientific Research Applications

Application in Chemodivergent Synthesis

Field

Organic Chemistry

Summary of Application

The compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

Method of Application

N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .

Results

The reaction conditions were mild and metal-free, and the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .

Application in the Synthesis of N-(Pyridin-2-yl)imidates

Summary of Application

The compound is used in a simple synthetic approach to N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the N-(pyridin-2-yl)iminonitriles as intermediates .

Method of Application

The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .

Results

Under these conditions, 1,2- and 1,3-propanediols also led to the corresponding mono-substituted imidates at room temperature .

Application in the Formation of Multinuclear Iron(III) Complexes

Field

Inorganic Chemistry

Summary of Application

The compound is used in the formation of multinuclear iron(III) complexes .

Method of Application

The specific method of application is not detailed in the source .

Results

The complexes formed have shown significant magnetic interactions and catalytic activities toward various olefins and alcohols .

Application in the Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

Field

Medicinal Chemistry

Summary of Application

The compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

Method of Application

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .

Results

Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application as an Organic Synthesis Intermediate

Field

Organic Synthesis

Summary of Application

The compound can be used as an organic synthesis intermediate and pharmaceutical intermediate, used in laboratory research and development processes and pharmaceutical chemical synthesis .

Results

The results or outcomes obtained are not detailed in the source .

Application in the Formation of Multifunctional Metal Complexes

Field

Coordination and Bio-Inorganic Chemistry

Summary of Application

The compound is used in the formation of multifunctional metal complexes .

Results

The complexes formed have significant potential applications in catalysis, magnetic materials, as well as pharmacology .

properties

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(2)7-11-8-10-5-3-4-6-12-10/h3-6,9,11H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSNWEWHYJBTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406030
Record name 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine

CAS RN

892592-08-4
Record name 2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylpropyl)(pyridin-2-ylmethyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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